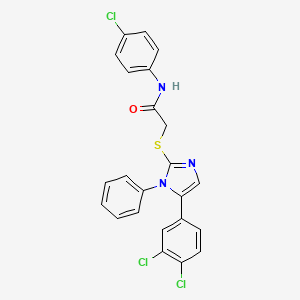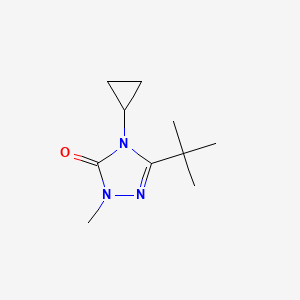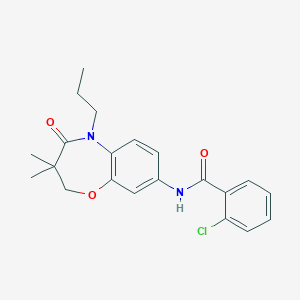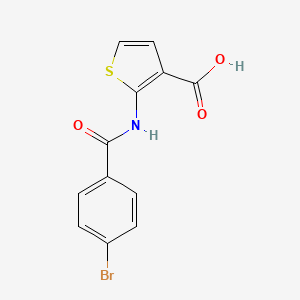![molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4](/img/structure/B2836695.png)
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Vue d'ensemble
Description
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a heterocyclic compound featuring a fused bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single ring structure.
Pyrazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
Uniqueness
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
![Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B2836615.png)
![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)


![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2836630.png)


![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)
